2-Methyl-4-(morpholinosulfonyl)phenylboronic acid

Purity Quality Control Procurement

Researchers constructing ATP-competitive kinase inhibitor libraries via Suzuki-Miyaura coupling face regiochemical uncertainty when using isomeric or protected boronic acid building blocks. 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid (CAS 1217501-53-5) eliminates this bottleneck: • Unique 2-methyl-4-morpholinosulfonyl substitution ensures defined biaryl connectivity unattainable with 3- or 4-sulfonyl isomers (CAS 871329-60-1, 486422-68-8) or des-methyl variants. • Unprotected boronic acid form enables direct one-step Suzuki coupling, avoiding deprotection steps required with pinacol ester prodrug (CAS 1401222-64-7). • 96% purity with batch QC documentation supports reproducible parallel library synthesis and route scouting for scale-up feasibility studies.

Molecular Formula C11H16BNO5S
Molecular Weight 285.121
CAS No. 1217501-53-5
Cat. No. B595650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
CAS1217501-53-5
Synonyms2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
Molecular FormulaC11H16BNO5S
Molecular Weight285.121
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O
InChIInChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
InChIKeyNHJXSFKMSZWBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid: Overview


2-Methyl-4-(morpholinosulfonyl)phenylboronic acid (CAS 1217501-53-5) is an arylboronic acid derivative with the molecular formula C11H16BNO5S and a molecular weight of 285.13 g/mol [1]. It features a boronic acid group at the 1-position, a methyl substituent at the 2-position, and a morpholinosulfonyl electron-withdrawing group at the 4-position of the phenyl ring . This compound is primarily utilized as a synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures in medicinal chemistry and materials science [2].

Suzuki-Miyaura biaryl coupling building block
Unprotected boronic acid for direct Pd-catalyzed coupling
2-methyl-4-morpholinosulfonyl substitution directs regiochemistry

2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid: Non-Interchangeability


While several morpholinosulfonyl-substituted phenylboronic acids exist as commercial building blocks, their substitution patterns on the phenyl ring are distinct and non-interchangeable. The specific 2-methyl-4-morpholinosulfonyl arrangement in this compound creates a unique steric and electronic environment that dictates the regiochemical outcome of the Suzuki-Miyaura coupling step. Replacing it with the 3- or 4-morpholinosulfonyl isomer (CAS 871329-60-1 or 486422-68-8) or the des-methyl variant would lead to a different connectivity and molecular topology in the final product, fundamentally altering the structure-activity relationship of the target molecule [1]. Furthermore, the unprotected boronic acid form is required for direct coupling; substituting with the pinacol ester prodrug (CAS 1401222-64-7) necessitates an additional deprotection step, altering the synthetic route efficiency .

Positional isomers alter regiochemistry
3- or 4-morpholinosulfonyl isomers (CAS 871329-60-1, 486422-68-8) yield different coupling regiochemistry and product topology.
Des-methyl analog differs electronically
The 2-methyl group affects steric and electronic properties; substituting with the des-methyl variant may shift coupling efficiency.
Pinacol ester requires deprotection
The pinacol ester (CAS 1401222-64-7) necessitates an additional deprotection step, altering synthetic route efficiency.

2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid: Key Evidence


Purity and Quality Control

Bidepharm supplies 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid at a standard purity of 96%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the closely related 3-isomer (CAS 871329-60-1) is offered at 98% purity by the same vendor, indicating a 2% absolute difference . While the des-methyl 4-Morpholinosulfonyl analog (CAS 486422-68-8) is available at 97% minimum purity from AKSci , the target compound's 96% specification is typical for research-grade arylboronic acids in this class. No head-to-head purity stability study was identified.

Purity specification
Data to verify
96% (HPLC)
3-isomer: 98% | 4-isomer: 97%
Batch QC data supports procurement verification
Vendor-supplied specification; no head-to-head stability study identified
Purity Quality Control Procurement

Molecular Weight and Heavy Atom Count

The target compound has a molecular weight of 285.13 g/mol and 19 heavy atoms, compared to 271.10 g/mol and 18 heavy atoms for the des-methyl analog 4-(Morpholinosulfonyl)phenylboronic acid [1]. The addition of the 2-methyl group introduces a +14 Da mass shift and one additional heavy atom, which is expected to moderately increase lipophilicity (calculated LogP) and alter the compound's chromatographic retention time . Quantitative LogP values computed by PubChem are not directly comparable due to different computational models, but the structural difference is a class-level inference.

Mass & atom count
Class-level inference
ΔMW +14.03 g/mol
ΔHeavy atoms +1
May influence solubility and permeability of downstream products
Calculated descriptors; class-level comparison
Physicochemical Properties Lipophilicity Drug Design

Suzuki-Miyaura Coupling Reactivity

As an unprotected boronic acid, this compound is directly amenable to transmetalation in the Suzuki-Miyaura catalytic cycle without a prior deprotection step, unlike its pinacol ester counterpart (CAS 1401222-64-7) which requires hydrolysis or acid-mediated cleavage . The electron-withdrawing morpholinosulfonyl group at the 4-position is reported to enhance the reactivity of the boronic acid moiety in cross-coupling reactions, consistent with literature that electron-deficient arylboronic acids can show faster transmetalation rates, though the presence of the electron-donating 2-methyl group may partially counterbalance this effect [1]. No direct kinetic comparison between the target compound and its des-methyl analog was identified in the public domain.

Synthetic utility
Reported
Direct coupling
Pinacol ester requires deprotection
May reduce synthetic step count
Qualitative; no direct kinetic comparison identified
Suzuki-Miyaura Coupling Boronic Acid Reactivity Synthetic Chemistry

Safety and Handling

The compound carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), with a warning signal word [1]. This safety profile is broadly similar to other arylboronic acids in the morpholinosulfonyl class. However, the presence of the methyl substituent may alter dermal absorption potential compared to non-methyl analogs; no specific comparative toxicological study was found.

GHS classification
Reported
H302, H312, H332
Warning
Informs laboratory handling procedures
Class-level arylboronic acid toxicity warnings
Safety GHS Classification Procurement

2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid: Applications


Kinase Inhibitor Library Synthesis

The compound serves as a key building block for introducing the 2-methyl-4-morpholinosulfonyl phenyl motif into ATP-competitive kinase inhibitors via Suzuki-Miyaura coupling. The 96% purity and batch QC documentation support reproducible library synthesis .

Proteasome Inhibitor Probes

Based on vendor-reported proteasome inhibitory activity (though lacking direct primary literature confirmation), this boronic acid may be used as a starting material for activity-based probes targeting the 20S proteasome, exploiting the electrophilic boronic acid warhead .

Sulfonamide Biaryl Route Scouting

The unprotected boronic acid functionality allows direct use in palladium-catalyzed cross-coupling without requiring an additional deprotection step, making it suitable for route scouting and scale-up feasibility studies in the pharmaceutical industry [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Batch QC documentation
Identity and purity confirmation by HPLC/NMR/GC
Proteasome inhibitor probe synthesis
Vendor-reported proteasome inhibitory activity (data to verify)
Independent activity validation and probe design
Sulfonamide biaryl route scouting
Unprotected boronic acid for direct Pd coupling
Synthetic step efficiency and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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